molecular formula C8H10N2O3 B2391116 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one CAS No. 40345-45-7

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one

Cat. No. B2391116
CAS RN: 40345-45-7
M. Wt: 182.179
InChI Key: FRRUUHVEBSIPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one, also known as BOBO-1, is a fluorescent dye that is widely used in scientific research applications. BOBO-1 is a member of the benzoxadiazole family of dyes, which are known for their high quantum yields and photostability.

Mechanism of Action

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has a high quantum yield, which means that it emits a large amount of light for each photon absorbed. This property makes 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one an excellent choice for fluorescence microscopy and imaging.
Biochemical and Physiological Effects:
6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is a relatively non-toxic fluorescent dye that is widely used in live cell imaging studies. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has been shown to have minimal effects on cell viability, cell proliferation, and cell cycle progression. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has also been shown to have minimal effects on DNA and RNA synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one in lab experiments include its high quantum yield, photostability, and non-toxicity. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is also relatively easy to use and can be incorporated into many different experimental protocols. The limitations of using 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one include its relatively low brightness compared to other fluorescent dyes, its narrow excitation and emission spectra, and its sensitivity to pH.

Future Directions

There are several future directions for research involving 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one. One area of research could be the development of new synthesis methods for 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one that yield higher purity products with higher yields. Another area of research could be the development of new fluorescent dyes that have higher brightness and broader excitation and emission spectra. Additionally, future research could focus on the development of new experimental protocols that incorporate 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one into novel applications.

Synthesis Methods

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one can be synthesized by reacting 2-amino-6-methylbenzoic acid with 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then oxidized with potassium permanganate to yield 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one. This synthesis method yields a high purity product with a high yield.

Scientific Research Applications

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is widely used in scientific research applications due to its high quantum yield and photostability. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is commonly used as a fluorescent dye for nucleic acid staining, protein labeling, and live cell imaging. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is also used in fluorescence resonance energy transfer (FRET) experiments to study protein-protein interactions and in single-molecule studies to investigate the dynamics of DNA and RNA.

properties

IUPAC Name

6,6-dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-8(2)3-5-7(6(11)4-8)9-13-10(5)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRUUHVEBSIPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=[N+](ON=C2C(=O)C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one

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